molecular formula C14H32N4O B13806478 Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- CAS No. 55910-12-8

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-

Cat. No.: B13806478
CAS No.: 55910-12-8
M. Wt: 272.43 g/mol
InChI Key: MGTPQUHIJZMPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- is an organic compound with the molecular formula C9H18N2O. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- typically involves the reaction of acrylamide with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification and stabilization of the product to meet industrial standards. The compound is often stabilized with inhibitors to prevent unwanted polymerization during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with various biomolecules makes it particularly valuable in biological and medical research .

Properties

CAS No.

55910-12-8

Molecular Formula

C14H32N4O

Molecular Weight

272.43 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-3-[3-(dimethylamino)propylamino]-2-methylpropanamide

InChI

InChI=1S/C14H32N4O/c1-13(12-15-8-6-10-17(2)3)14(19)16-9-7-11-18(4)5/h13,15H,6-12H2,1-5H3,(H,16,19)

InChI Key

MGTPQUHIJZMPRF-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCCN(C)C)C(=O)NCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.